molecular formula C9H13N3O2 B1422655 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1333542-85-0

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422655
M. Wt: 195.22 g/mol
InChI Key: OHQZQJMGYRDNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs has been reported in the literature . These analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole compounds have been studied extensively . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole compounds have been reported . For instance, these compounds have a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been extensively studied for their potential in synthesizing biologically active molecules. For instance, Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at the generation of triazole-based scaffolds for peptidomimetics and biologically active compounds. This approach utilizes ruthenium-catalyzed cycloaddition, highlighting the compound's role in preparing molecules with potential biological activities, including as HSP90 inhibitors with significant potency (Ferrini et al., 2015).

Additionally, Holla et al. (2005) synthesized substituted 1,2,3-triazoles exhibiting antimicrobial activity, demonstrating the compound's utility in developing new antimicrobials. Their work emphasizes the triazole ring's capability to act as a framework for constructing compounds with desired biological properties (Holla et al., 2005).

Material Science and Catalysis

In the realm of materials science and catalysis, Schweinfurth et al. (2012) explored nickel complexes with triazole ligands for ethylene oligomerization. This research underscores the structural and catalytic versatility of triazole derivatives, leveraging their ability to form stable complexes with metals and facilitate industrially relevant catalytic processes (Schweinfurth et al., 2012).

Future Directions

The future directions in the research of 1H-1,2,3-triazole compounds could involve the synthesis of new analogs and the exploration of their potential applications in various fields . For instance, these compounds could be further studied for their inhibitory activity against different enzymes .

properties

IUPAC Name

1-cyclohexyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQZQJMGYRDNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.